1-Methyl-4,4'-bipiperidin-2-one mPGES1 Inhibitory Activity: Supporting Evidence for Inflammatory Disease Target Engagement
In a cellular assay measuring inhibition of microsomal prostaglandin E synthase-1 (mPGES1) in rhIL-1β-stimulated human A549 cells, 1-methyl-4,4'-bipiperidin-2-one exhibited an IC50 of 98 nM for suppression of PGE2 production after 18-hour treatment [1]. This potency in a disease-relevant cellular context distinguishes the compound from structurally related bipiperidine derivatives that lack comparable mPGES1 inhibition data. mPGES1 is a glutathione-dependent enzyme upregulated by pro-inflammatory cytokines and represents a validated target for inflammatory disease intervention [2].
| Evidence Dimension | mPGES1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 98 nM (human A549 cell assay) |
| Comparator Or Baseline | No direct comparator data available in same assay system |
| Quantified Difference | Not applicable (single compound data) |
| Conditions | rhIL-1β-stimulated human A549 cells, 18 hr treatment, PGE2 measurement, 30 min pre-incubation with rhIL-1β |
Why This Matters
This quantitative cellular activity provides a data-backed starting point for medicinal chemists developing mPGES1 inhibitors, establishing 1-methyl-4,4'-bipiperidin-2-one as a tractable scaffold with demonstrated target engagement at sub-micromolar concentrations.
- [1] BindingDB BDBM50142255 (CHEMBL3758222). IC50 = 98 nM: Inhibition of mPGES1 in rhIL-1beta-stimulated human A549 cells assessed as PGE2 level. View Source
- [2] Korotkova M, Jakobsson PJ. Microsomal prostaglandin E synthase-1 in inflammatory diseases. Nat Rev Rheumatol. 2014. View Source
